molecular formula HgSe B1216327 Mercury selenide CAS No. 20601-83-6

Mercury selenide

Cat. No.: B1216327
CAS No.: 20601-83-6
M. Wt: 279.56 g/mol
InChI Key: YQMLDSWXEQOSPP-UHFFFAOYSA-N
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Description

Structural Properties of Mercury Selenide

Crystallographic Phases and Phase Transitions

Ambient-Condition Zinc-Blende Structure

This compound adopts a zinc-blende (sphalerite) crystal structure under ambient temperature and pressure conditions. The compound crystallizes with the chemical formula this compound in a cubic crystal system, where mercury and selenium atoms arrange in a tetrahedral coordination environment characteristic of the sphalerite structure type. The lattice constant of the ambient-condition zinc-blende phase measures 0.608 nanometers, establishing the fundamental structural framework for this semiconductor compound.

The zinc-blende structure of this compound exhibits distinctive geometric characteristics that influence its electronic properties. Each mercury atom coordinates tetrahedrally with four selenium atoms, while each selenium atom similarly coordinates with four mercury atoms, creating a three-dimensional network of covalent bonds. This coordination geometry contributes to the compound's semi-metallic behavior, with this compound displaying characteristics intermediate between metallic and semiconducting materials.

Experimental investigations have confirmed that the ambient-condition structure maintains stability across a considerable temperature range below the phase transition threshold. The zinc-blende phase demonstrates remarkable structural integrity, with the tetrahedral coordination remaining intact during thermal expansion processes. The structural stability of this phase directly correlates with the electronic band structure, where this compound exhibits a negligible direct band gap of approximately 5×10⁻⁵ electron volts at the high-symmetry gamma-point.

High-Pressure Polymorphs (Cinnabar, Rocksalt, Cmcm, CsCl)

This compound undergoes a complex sequence of pressure-induced structural phase transitions, exhibiting multiple high-pressure polymorphs that demonstrate the compound's remarkable structural versatility. The phase transition sequence follows a well-defined pathway: zinc-blende → cinnabar → rocksalt → orthorhombic (Cmcm) → cesium chloride structure, with each transition occurring at specific pressure thresholds.

The cinnabar phase emerges as the first high-pressure polymorph, occurring at approximately 1.5 gigapascals. This phase represents a significant structural reorganization from the tetrahedral coordination of the zinc-blende structure to a more compact arrangement characteristic of cinnabar-type compounds. The cinnabar structure of this compound exhibits distinct coordination changes that fundamentally alter the electronic properties, transitioning the material from semi-metallic to semiconducting behavior.

At elevated pressures around 17 gigapascals, this compound transforms into the rocksalt structure, representing another major structural reorganization. The rocksalt phase adopts octahedral coordination geometry, with each mercury atom surrounded by six selenium atoms in a regular octahedral arrangement. This phase demonstrates enhanced density compared to the lower-pressure polymorphs, reflecting the increased coordination number and more efficient atomic packing under high-pressure conditions.

The orthorhombic Cmcm phase appears at approximately 29 gigapascals, representing one of the most structurally complex polymorphs of this compound. Density functional theory studies have revealed that this phase exhibits unique structural characteristics, with cell deformation playing a crucial role in stabilizing the Cmcm state. The transition mechanism for the rocksalt to Cmcm transformation differs significantly from analogous transitions in related compounds, emphasizing the distinctive structural behavior of this compound under extreme pressure conditions.

At the highest investigated pressures, around 49 gigapascals, this compound transforms into a cesium chloride-type structure. This final high-pressure phase represents the ultimate structural evolution under extreme compression, with theoretical studies confirming the stability of this polymorph at ultrahigh pressures. The cesium chloride structure exhibits the highest coordination number among all this compound polymorphs, with eight-fold coordination characteristic of this structure type.

Phase Pressure Range (GPa) Crystal System Coordination Density (g/cm³)
Zinc-blende 0 - 1.5 Cubic Tetrahedral 8.266
Cinnabar 1.5 - 17 Trigonal Variable Higher
Rocksalt 17 - 29 Cubic Octahedral Higher
Cmcm 29 - 49 Orthorhombic Variable Higher
Cesium Chloride >49 Cubic Eight-fold Highest
Phase Transition Kinetics and Thermodynamic Pathways

The phase transition kinetics of this compound reveal complex thermodynamic pathways that govern the structural transformations under varying pressure and temperature conditions. Experimental studies using diamond anvil cell techniques have demonstrated that the transitions exhibit distinctly first-order characteristics, accompanied by significant volume changes and hysteresis effects.

The zinc-blende to cinnabar transformation represents the initial pressure-induced structural change, occurring through a reconstructive mechanism that involves breaking and reforming of mercury-selenium bonds. This transition exhibits a volume decrease of approximately 8-10%, reflecting the increased density of the cinnabar phase compared to the ambient-condition zinc-blende structure. The transformation kinetics depend strongly on temperature, with elevated temperatures facilitating more rapid transition completion.

Thermodynamic analysis of the cinnabar to rocksalt transition reveals enthalpy changes consistent with a first-order phase transformation. The transition involves a coordination number change from the variable coordination of cinnabar to the regular octahedral coordination of rocksalt, requiring significant atomic rearrangement. Energy-dispersive X-ray diffraction studies have confirmed that this transformation occurs over a narrow pressure range, indicating relatively rapid transition kinetics.

The rocksalt to Cmcm transition demonstrates unique characteristics among this compound phase transformations. Theoretical investigations using density functional theory have revealed that cell deformation plays a crucial role in stabilizing the orthorhombic Cmcm phase, distinguishing this transition from analogous transformations in related compounds. The transition exhibits a volume decrease of 8.3% at 305 gigapascals, where both phases coexist during the transformation process.

Lattice Dynamics and Phonon Behavior

Temperature-Dependent Lattice Parameter Evolution

The temperature-dependent evolution of lattice parameters in this compound demonstrates complex thermal expansion behavior that reflects the underlying structural characteristics and bonding mechanisms. High-temperature X-ray diffraction measurements have revealed that the lattice parameter follows a non-linear relationship with temperature, expressed through polynomial equations that capture the thermal expansion characteristics across a wide temperature range.

Experimental investigations using high-temperature powder diffraction techniques have established the temperature dependence of the lattice parameter for this compound: a = 6.0854 + 28.61 × 10⁻⁶t + 4.93 × 10⁻⁹t² + 3.74 × 10⁻¹²t³, where a represents the lattice parameter in Angstroms and t represents temperature in degrees Celsius. This cubic polynomial relationship demonstrates that thermal expansion exhibits non-linear characteristics, with the expansion rate varying systematically with temperature.

The thermal expansion coefficients derived from lattice parameter measurements reveal important insights into the bonding characteristics and structural stability of this compound. The linear thermal expansion coefficient increases with temperature, indicating that the material becomes more susceptible to thermal expansion at elevated temperatures. This behavior reflects the weakening of interatomic bonds and increased atomic vibrations as thermal energy increases.

Comparative analysis with other mercury chalcogenides demonstrates that this compound exhibits intermediate thermal expansion characteristics between mercury sulfide and mercury telluride. The temperature-dependent lattice parameter evolution provides crucial information for understanding the stability ranges of different crystallographic phases and predicting structural behavior under varying thermal conditions.

Pressure-Induced Soft Phonon Modes

The phonon behavior of this compound under pressure reveals the emergence of soft phonon modes that serve as precursors to structural phase transitions. Theoretical calculations using density functional theory have provided detailed insights into the phonon dispersion relations and their evolution under increasing pressure conditions.

Vibrational spectroscopy studies have identified specific phonon modes that exhibit pronounced softening as pressure approaches phase transition thresholds. The resonant phonon scattering behavior observed in this compound demonstrates that certain phonon modes become increasingly unstable under pressure, ultimately driving the structural transformations to higher-pressure polymorphs. These soft modes correspond to specific atomic displacement patterns that facilitate the coordinated atomic rearrangements required for phase transitions.

The lattice thermal conductivity of this compound exhibits strong depression in specific temperature regions, attributed to third-order (two-phonon) resonance scattering processes. This behavior indicates that phonon-phonon interactions play a crucial role in determining the vibrational properties and thermal transport characteristics of the material. The relative magnitudes of dominant Rayleigh scattering due to ionized mercury interstitials and resonance scattering can be varied through different annealing procedures, demonstrating the sensitivity of phonon behavior to defect concentrations.

Pressure-dependent phonon calculations have revealed that the zinc-blende to cinnabar transition involves specific soft modes at the zone boundary, while the higher-pressure transitions exhibit different soft mode characteristics. The identification of these soft phonon modes provides fundamental insights into the microscopic mechanisms driving structural phase transitions and enables prediction of transition pressures through theoretical calculations.

Defect Chemistry and Stoichiometric Variations

The defect chemistry of this compound plays a crucial role in determining its electronic properties, structural stability, and phase transition behavior. Experimental investigations have revealed that this compound can accommodate various types of point defects, including mercury interstitials, selenium vacancies, and stoichiometric variations that influence the overall compound properties.

Mercury interstitials represent one of the most significant defect types in this compound, particularly influencing the electrical conductivity and phonon scattering behavior. These defects act as ionized scattering centers that contribute to Rayleigh scattering of phonons, affecting the thermal conductivity of the material. The concentration of mercury interstitials can be controlled through annealing procedures, with different heat treatments producing varying defect densities that directly impact the physical properties.

Stoichiometric variations in this compound demonstrate the compound's ability to maintain structural stability across a range of compositions. Synthesis studies have shown that this compound nanocrystals can achieve stoichiometry close to that of bulk this compound, with surface termination playing a crucial role in maintaining charge neutrality. The formation of oleylammonium chloride surface ligands in synthesized nanocrystals represents an unconventional surface termination that preserves the overall stoichiometric balance.

The defect formation energies and migration barriers in this compound have been investigated through theoretical calculations, revealing that certain defect types are thermodynamically favored under specific conditions. Mercury vacancies and selenium interstitials exhibit different formation energies depending on the chemical potential conditions during synthesis or annealing treatments. These defect formation mechanisms directly influence the electronic properties, with defect concentrations affecting the semi-metallic characteristics of the material.

Defect Type Formation Energy (eV) Migration Barrier (eV) Effect on Conductivity
Mercury Interstitial 0.8-1.2 0.3-0.5 Increases electron concentration
Selenium Vacancy 1.0-1.5 0.4-0.7 Creates electron traps
Mercury Vacancy 1.2-1.8 0.5-0.9 Reduces carrier mobility
Selenium Interstitial 1.5-2.0 0.6-1.0 Affects band structure

The relationship between defect chemistry and phase transition behavior demonstrates that defect concentrations can influence the pressure thresholds for structural transformations. High defect densities may stabilize certain phases or create nucleation sites that facilitate phase transitions at altered pressure conditions. Understanding these defect-structure relationships provides important insights for controlling the properties of this compound through defect engineering approaches.

Properties

IUPAC Name

selanylidenemercury
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InChI

InChI=1S/Hg.Se
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InChI Key

YQMLDSWXEQOSPP-UHFFFAOYSA-N
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Canonical SMILES

[Se]=[Hg]
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Molecular Formula

HgSe
Record name mercury(II) selenide
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DSSTOX Substance ID

DTXSID8066630
Record name Mercury selenide (HgSe)
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Molecular Weight

279.56 g/mol
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Physical Description

Gray odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Mercury(II) selenide
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CAS No.

20601-83-6
Record name Mercury selenide (HgSe)
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Preparation Methods

Precursors and Reaction Conditions

The synthesis typically involves mercury precursors such as mercury acetate or mercury oxide , reacted with selenium dissolved in trioctylphosphine (TOP). Oleic acid and oleylamine serve as coordinating solvents to stabilize nucleation and growth. In a representative procedure, 10 mL of oleic acid and 25 mL of oleylamine are mixed with mercury precursor in a nitrogen atmosphere at 85°C for 1 hour. Selenium-TOP solution is then injected at 80°C, and the reaction is quenched after 1 minute to yield QDs with diameters below 10 nm.

Size Quantization and Characterization

Transmission electron microscopy (TEM) reveals HgSe QDs with a narrow size distribution (3–8 nm) and cubic zinc blende structure (Figure 1). Optical absorption spectra show strong quantum confinement effects, with bandgap energies tunable from 1.39 eV to 2.47 eV depending on particle size. X-ray diffraction (XRD) confirms stoichiometric HgSe, while current-voltage (I-V) measurements of single QDs exhibit discrete conductance peaks attributable to quantum tunneling.

Environmental and Practical Considerations

Replacing mercury acetate with less toxic mercury oxide reduces hazardous waste without compromising QD quality. Post-synthesis fractionation via selective precipitation improves monodispersity, critical for optoelectronic applications.

Sonochemical Synthesis of HgSe Nanostructures

Sonochemical methods offer rapid, room-temperature synthesis of HgSe with controllable morphologies.

Novel Precursors and Surfactant Effects

A sonochemical route using N,N′-bis(salicylidene)propane-1,3-diamine mercury complex (Hg(Salpn)) as a precursor produces quasi-spherical HgSe nanoparticles (15–50 nm). Surfactants like cetyltrimethylammonium bromide (CTAB) or polyethylene glycol (PEG) modulate particle size and aggregation. For instance, CTAB yields 20 nm particles, whereas PEG results in larger aggregates (50 nm).

Mechanistic Insights

Ultrasonic irradiation (20 kHz, 100 W) generates localized hotspots (~5000 K), enabling rapid precursor decomposition. Fourier-transform infrared (FT-IR) spectroscopy confirms the absence of organic residues, ensuring high-purity HgSe. Energy-dispersive X-ray spectroscopy (EDS) verifies a 1:1 Hg:Se atomic ratio, consistent with stoichiometric HgSe.

Hydrochemical Deposition of HgSe Thin Films

Hydrochemical methods enable large-area deposition of HgSe thin films for sensor and photovoltaic applications.

Reagent Systems and Growth Kinetics

A common approach uses mercury nitrate (Hg(NO3)2) and sodium selenosulfate (Na2SeSO3) in alkaline media (pH 8.5–10.4). Film thickness (10–710 nm) correlates with deposition time (20–220 minutes), while bandgap energy (Eg) decreases from 3.05 eV to 1.39 eV as crystallite size increases.

ReagentspHTemperature (°C)Thickness (nm)Bandgap (eV)
Hg(NO3)2, Na2SeSO38.5401121.39
Hg(NO3)2, KSCN, Na2SeSO39.820802.40

Structural and Optical Properties

XRD patterns indicate cubic (zinc blende) or hexagonal (wurtzite) phases depending on selenium precursor concentration. Films deposited at 90°C exhibit preferential (111) orientation, enhancing electrical conductivity.

Organometallic Synthesis and Morphology Control

Organometallic routes using trioctylphosphine oxide (TOPO) as a capping agent produce HgSe with tailored morphologies.

Precursor-to-Surfactant Ratios

Varying the molar ratio of mercury bromide (HgBr2) to TOPSe (trioctylphosphine selenide) from 1:1 to 1:3 shifts particle morphology from spherical QDs (5 nm) to elongated nanorods (20 nm × 5 nm). TOPO coordinates to HgSe surfaces, slowing growth kinetics and improving crystallinity.

Thermal Stability and Phase Transitions

Annealing at 230°C converts amorphous HgSe to crystalline phases, as evidenced by sharpening XRD peaks. Prolonged annealing (>2 hours) induces Ostwald ripening, increasing average particle size by 30%.

Comparative Analysis of Synthesis Methods

MethodParticle Size (nm)Bandgap (eV)AdvantagesLimitations
Colloidal3–101.39–2.47High monodispersity, scalableToxic precursors, air-sensitive
Sonochemical15–502.05–2.90Rapid, room-temperatureBroad size distribution
Hydrochemical10–710 (films)1.39–3.05Large-area depositionLimited thickness control
Organometallic5–201.90–2.80Morphology controlHigh cost of TOPO

Chemical Reactions Analysis

Mercury selenide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercury oxide and selenium dioxide.

    Reduction: It can be reduced to elemental mercury and selenium.

    Substitution: this compound can react with other chalcogenides to form mixed selenides and sulfides.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are mercury oxide, selenium dioxide, elemental mercury, and elemental selenium .

Scientific Research Applications

Electronic Applications

Semiconductors and Photovoltaics

  • Mercury selenide is primarily utilized in semiconductor technology due to its narrow bandgap, which makes it suitable for infrared detectors and photovoltaic cells. Its efficiency in converting light to electricity has led to its application in solar energy technologies, particularly in thin-film solar cells.

Thermal Imaging

  • HgSe is also employed in thermal imaging devices. Its sensitivity to infrared radiation allows for the development of high-performance thermal cameras used in various applications, including military surveillance and industrial monitoring.

Environmental Science

Mercury Detoxification

  • One of the most significant roles of this compound is its function in detoxifying mercury in biological systems. Marine mammals, for instance, accumulate mercury in their tissues and form this compound as a detoxification mechanism. This process is crucial for understanding mercury's environmental impact and developing remediation strategies for contaminated ecosystems .

Biogeochemical Cycling

  • Recent studies have indicated that nano-sized this compound can act as an environmental source of mercury for plants, enhancing our understanding of the biogeochemical cycle of mercury . This finding is vital for assessing the ecological risks associated with mercury pollution.

Biomedical Applications

Antagonistic Effects Against Mercury Toxicity

  • Research has demonstrated that selenium compounds can mitigate the toxic effects of mercury exposure. This compound formation plays a protective role by sequestering toxic mercury ions, thereby preventing cellular damage . This interaction highlights potential therapeutic avenues for treating mercury poisoning.

Tissue Localization Studies

  • Investigations into the localization of mercury and selenium in human tissues have revealed that these elements often coexist in specific organs like the liver and brain. The formation of this compound in these tissues suggests a detoxification pathway that could be leveraged for medical treatments .

Case Study 1: Marine Mammals

A study involving striped dolphins showed that this compound was present in various tissues, indicating its role in detoxifying accumulated mercury. The research utilized advanced imaging techniques to confirm the presence of this compound, suggesting it plays a significant role in the health of marine mammals exposed to environmental pollutants .

Case Study 2: Minamata Disease

In cases of Minamata disease, characterized by severe neurological damage due to methylmercury exposure, researchers found that selenium played a protective role against mercury toxicity by forming complexes with inorganic mercury, potentially as this compound. This finding underscores the importance of selenium in mitigating health risks associated with mercury exposure .

Data Tables

Application AreaSpecific UseKey Findings
ElectronicsInfrared detectorsHigh sensitivity and efficiency
Environmental ScienceMercury detoxificationFormation of HgSe aids in detoxifying accumulated Hg
BiomedicineTreatment for mercury poisoningSelenium's protective effect against Hg toxicity

Mechanism of Action

The primary mechanism by which mercury selenide exerts its effects is through the formation of large insoluble clusters with proteins during digestion. This reduces the bioavailability and toxicity of mercury. Additionally, the co-administration of selenium during mercury ingestion has been shown to reduce mercury toxicity by forming biologically inactive complexes .

Comparison with Similar Compounds

Toxicity

While HgSe reduces mercury bioavailability, it remains toxic due to mercury content. Chronic exposure risks are linked to mercury release from HgSe under specific conditions .

Comparison with Similar Compounds

Mercury Chalcogenides

Property HgSe HgS (Cinnabar) HgTe
Bandgap ~0 eV (semi-metal) 2.1 eV (semiconductor) ~0 eV (semi-metal)
Structure Zincblende Trigonal Zincblende
Toxicity Moderate (Hg) High (Hg) Moderate (Hg)
Applications IR detectors, QDs Pigments, historical medicine Topological insulators, semiconductors
  • HgS : Exhibits photochemical inertness in phototoxicity tests, unlike CdS .
  • HgTe : Shares semi-metallic behavior with HgSe but was historically less favored due to high electron concentrations. Both are foundational in topological insulator research .

Other Metal Selenides

Compound Bandgap (eV) Conductivity Applications Key Distinction from HgSe
CdSe 1.74 n-type Solar cells, visible-light QDs Wider bandgap enables visible-range applications
ZnSe 2.7 n/p-type Blue LEDs, lasers Larger bandgap, lower toxicity
PbSe 0.27 p-type IR detectors Tunable mid-IR response
  • Thermal Stability : EuLnCuSe₃ (Ln = Nd, Sm, Gd, Er) exhibits higher thermal stability than sulfides, with melting points >1000°C .

Complex Selenides and Organoselenium Compounds

  • HgGa₂Se₄ : A defect-chalcopyrite compound with compressibility influenced by Hg-Se and Ga-Se bonds. Used in high-pressure material studies .
  • Organoselenium-Hg Complexes: Derivatives like [(MeImSe)₃HgCl]Cl demonstrate mononuclear Hg-Se coordination, contrasting with polynuclear selenolates . These compounds show antibacterial activity dependent on ligand structure .

Biological Activity

Mercury selenide (HgSe) is a compound that has garnered attention due to its unique interactions with biological systems, particularly regarding mercury toxicity and the protective role of selenium. This article explores the biological activity of HgSe, focusing on its mechanisms of action, interactions with selenium, and implications for health and environmental remediation.

This compound is an inorganic compound formed from mercury and selenium. It exists in various forms, including crystalline and amorphous states, and is primarily studied for its toxicological properties and potential therapeutic applications in mitigating mercury poisoning. The compound's interactions with biological systems are complex, involving both toxic effects and protective mechanisms mediated by selenium.

2. Mechanisms of Toxicity

Mercury is a well-known environmental toxicant, particularly in its organic form as methylmercury (MeHg). HgSe exhibits both toxicological properties and the ability to form stable complexes with selenium, which can influence its biological activity. The primary mechanisms through which mercury exerts toxicity include:

  • Binding to Thiol Groups : Mercury binds with high affinity to thiol or sulfhydryl groups in proteins, disrupting cellular functions and leading to oxidative stress and lipid peroxidation .
  • Inhibition of Enzymes : Hg can inhibit critical enzymes involved in cellular metabolism, including aquaporins, which regulate water transport across cell membranes .
  • Neurotoxicity : Exposure to mercury has been linked to neurodevelopmental impairments, particularly in fetuses exposed in utero .

3. Interaction with Selenium

Selenium plays a crucial role in mitigating mercury toxicity through several mechanisms:

  • Formation of Inactive Complexes : When selenium is present, it can bind to mercury to form insoluble mercury-selenide complexes, effectively reducing the bioavailability of mercury . This interaction can help protect against the toxic effects of mercury exposure.
  • Enhancement of Selenoenzyme Activity : Selenium is essential for the synthesis of selenoproteins, which are vital for antioxidant defense mechanisms. Increased dietary selenium can preserve these enzyme activities even in the presence of high mercury levels .
  • Reduction of Oxidative Stress : Studies indicate that selenium supplementation reduces markers of oxidative stress in animal models exposed to mercury .

4.1 Minamata Disease

One of the most significant case studies related to mercury exposure is Minamata disease, which resulted from industrial discharge of methylmercury into Minamata Bay, Japan. Research has shown that individuals affected by this disease exhibited altered levels of both mercury and selenium in their tissues. Notably, higher selenium levels were associated with reduced neurological damage from mercury exposure .

4.2 Animal Studies

In animal models, particularly rats, studies have demonstrated that co-administration of selenium alongside mercury significantly reduces the adverse effects associated with mercury toxicity. For instance, Grotto et al. found that selenium reduced DNA damage caused by MeHg exposure by up to 40% . Another study indicated that equimolar doses of selenium and mercury led to decreased malondialdehyde levels—a marker for lipid peroxidation—suggesting improved oxidative status .

5. Data Table: Biological Effects of this compound

StudyOrganismFindingsSelenium Interaction
Kuraś et al. (2018)RatsIncreased SOD activity after HgSe administrationSelenium reduced MDA levels
Grotto et al. (2018)RatsReduced DNA lesions with selenium supplementationSelenium mitigated MeHg-induced damage
Mori et al. (2020)RabbitsFormation of bis(methylmercuric)selenide complex in bloodComplex formation limits Hg bioavailability

6. Conclusion

This compound presents a dual nature in biological systems; while it is associated with toxicity due to its mercury component, its interaction with selenium provides a protective mechanism against such toxicity. Understanding these interactions is crucial for developing effective therapeutic strategies for mercury poisoning and for assessing environmental risks associated with mercury exposure.

Further research into the biological activity of HgSe and its interactions with selenium will enhance our understanding of their roles in health outcomes and environmental remediation efforts. As studies continue to elucidate these complex relationships, they may inform guidelines for dietary selenium intake as a protective measure against mercury toxicity.

Q & A

Q. What experimental methods are suitable for synthesizing HgSe thin films, and how do process parameters affect film properties?

HgSe thin films are typically synthesized via chemical deposition. Aqueous solutions of mercury(II) nitrate, sodium selenosulfate, and tri-sodium citrate are used, with parameters like reagent concentration, temperature (e.g., 60–80°C), and synthesis duration (1–4 hours) optimized to control film mass and thickness (0.5–2.5 μm). Post-synthesis characterization via X-ray diffraction and elemental analysis confirms stoichiometry, while SEM-EDS evaluates morphology and composition .

Q. Which analytical techniques reliably distinguish HgSe from other mercury chalcogenides (e.g., HgS) in mixed-phase samples?

Thermal release analysis combined with electrothermal atomic absorption spectroscopy (TA-ET-AAS) discriminates HgSe and HgS in samples with sufficient quantities of both. SEM-EDS provides elemental mapping to confirm spatial distribution. For trace analysis, TA-ET-AAS quantifies the sum HgS + HgSe even at low concentrations .

Q. How does HgSe form in biological systems exposed to mercury, and what analytical methods track this process?

In vivo, inorganic mercury (Hg²⁺) binds to selenide (Se²⁻) to form insoluble HgSe, a detoxification mechanism. This is studied using isotopic tracing, synchrotron X-ray absorption spectroscopy (XAS), and TEM to localize HgSe nanoparticles in tissues. For example, HgSe formation in the brain is confirmed via selenium-mercury co-localization assays .

Advanced Research Questions

Q. What mechanistic insights explain HgSe’s stability under varying thermal and environmental conditions?

Computational studies (e.g., density functional theory) and experimental vapor-phase analyses reveal HgSe’s stability is influenced by bonding configurations. Monomeric HgSe dominates in the gas phase, with dissociation energies ~52–58 kcal/mol. Cyclic (HgSe)₃ clusters may also contribute to stability under high-temperature conditions .

Q. How can HgSe-based materials be engineered for mercury capture in environmental remediation?

Nanocomposites like MoSex(inter)Fe3O4 immobilize elemental mercury (Hg⁰) via Se²₂⁻ redox reactions, forming HgSe with >99% efficiency. Key parameters include gas hourly space velocity (90,000 h⁻¹) and Hg⁰ concentration (500 μg/m³). Post-capture, magnetic separation enables sorbent recycling, while XPS and XRD confirm HgSe formation .

Q. What experimental designs address contradictions in HgSe’s cytotoxicity and environmental persistence?

Conflicting data on HgSe’s inertness arise from variations in particle size, surface coatings, and exposure conditions. Controlled in vitro studies using primary hepatocytes or neuronal cells should:

  • Compare coated vs. uncoated HgSe nanoparticles.
  • Monitor Hg²⁺ ion leaching via inductively coupled plasma mass spectrometry (ICP-MS).
  • Assess oxidative stress markers (e.g., glutathione depletion) .

Q. How do electronic properties of HgSe influence its application in optoelectronics, and what challenges exist in experimental validation?

HgSe’s narrow bandgap (~0.3 eV) and high carrier mobility make it suitable for infrared detectors. Challenges include minimizing defects during thin-film growth. Experimental approaches:

  • Hall effect measurements for carrier concentration.
  • FTIR spectroscopy for optical absorption profiling.
  • DFT simulations to correlate defects with electronic performance .

Methodological Considerations

  • Contradiction Resolution : When TA-ET-AAS and SEM-EDS yield conflicting HgSe/HgS ratios, cross-validate with X-ray photoelectron spectroscopy (XPS) to resolve oxidation states .
  • Toxicity Studies : Use isotopically enriched ¹⁹⁸Hg and ⁷⁷Se to trace HgSe biodistribution without interference from endogenous elements .
  • Environmental Sampling : For field samples (e.g., industrial sites), combine sequential extraction (to isolate HgSe) with LA-ICP-MS for spatially resolved quantification .

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